Technical Monograph: 4-Chloro-5-methoxy-6-methylpyrimidine
Technical Monograph: 4-Chloro-5-methoxy-6-methylpyrimidine
Executive Summary
This technical guide provides a comprehensive analysis of 4-Chloro-5-methoxy-6-methylpyrimidine (CAS 1739-60-2) , a specialized heterocyclic building block critical in the development of kinase inhibitors, agrochemicals, and nucleotide analogs.[1] Distinguished by its electron-rich 5-methoxy substituent adjacent to the reactive 4-chloro electrophile, this scaffold offers unique steric and electronic properties that modulate the reactivity of nucleophilic aromatic substitutions (
This document details the physicochemical profile, validated synthesis pathways, and application workflows for this compound, designed for medicinal chemists and process engineers requiring high-purity intermediates.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The compound is characterized by a pyrimidine core substituted at the 4, 5, and 6 positions.[2][3] The 5-methoxy group acts as an electron-donating group (EDG), which slightly deactivates the C4 position toward nucleophilic attack compared to unsubstituted pyrimidines, allowing for higher selectivity in multi-step functionalizations.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 4-Chloro-5-methoxy-6-methylpyrimidine |
| CAS Number | 1739-60-2 |
| Molecular Formula | |
| Molecular Weight | 158.58 g/mol |
| SMILES | CC1=C(OC)C(Cl)=NC=N1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
| Storage | -20°C, Hygroscopic, Inert Atmosphere (Argon/Nitrogen) |
| Purity Standard |
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The synthesis of 4-Chloro-5-methoxy-6-methylpyrimidine is classically achieved via the chlorination of its hydroxy tautomer, 5-methoxy-6-methylpyrimidin-4-ol .[1] The hydroxy precursor is constructed through a condensation cyclization between formamidine acetate and ethyl 2-methoxy-3-oxobutanoate.
Reaction Mechanism & Workflow
The transformation relies on the Vilsmeier-Haack-type activation of the pyrimidinol oxygen by phosphoryl chloride (
Diagram 1: Synthesis Pathway
Caption: Cyclization of precursors followed by chlorodehydration to yield the target pyrimidine.
Experimental Protocol (Bench Scale)
Step 1: Synthesis of 5-Methoxy-6-methylpyrimidin-4-ol
-
Reagents: Ethyl 2-methoxy-3-oxobutanoate (1.0 eq), Formamidine acetate (1.2 eq), Sodium ethoxide (2.5 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve sodium ethoxide in ethanol at 0°C.
-
Add formamidine acetate and stir for 30 min.
-
Dropwise add ethyl 2-methoxy-3-oxobutanoate.[1]
-
Reflux for 6–12 hours until TLC indicates consumption of starting material.
-
Concentrate in vacuo, dissolve residue in water, and acidify to pH 4 with HCl to precipitate the pyrimidinol.
-
Filter and dry the white solid.[3]
-
Step 2: Chlorination to 4-Chloro-5-methoxy-6-methylpyrimidine
-
Reagents: 5-Methoxy-6-methylpyrimidin-4-ol (1.0 eq),
(excess, solvent/reagent), N,N-Dimethylaniline (catalytic).[1] -
Procedure:
-
Place the pyrimidinol in a round-bottom flask under Argon.
-
Add
(approx. 5–10 vol) and catalytic N,N-dimethylaniline. -
Heat to reflux (105°C) for 3–4 hours. Monitor by LCMS (aliquot quenched in MeOH).
-
Quench: Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!).
-
Extraction: Neutralize with
and extract with Dichloromethane ( ). -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
-
Applications in Drug Discovery[3]
This scaffold is a "privileged structure" in medicinal chemistry. The 4-chloro position is highly susceptible to
Functionalization Logic
-
C4 Position (Cl): Primary site for nucleophilic attack by amines, thiols, or alkoxides. Used to attach pharmacophores.[4]
-
C5 Position (OMe): Provides metabolic stability and hydrogen bond acceptance. Can be deprotected to a hydroxyl group (using
) for further derivatization. -
C6 Position (Me): Steric handle; restricts rotation in the binding pocket of target proteins (e.g., kinases).
Diagram 2: Divergent Application Workflow
Caption: Divergent synthesis routes transforming the core scaffold into bioactive motifs.
Analytical Characterization & Quality Control
To ensure the integrity of the compound for biological screening, the following QC parameters must be met.
Table 2: QC Protocol
| Method | Expected Signal / Criteria |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | |
| HPLC Purity | |
| Residual Solvents | No peaks for |
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity: Oral (Category 4).[5]
-
Skin/Eye Irritation: Causes severe skin burns and eye damage (due to potential hydrolysis to HCl if impure) or irritation as the pure compound.
-
Sensitizer: Potential skin sensitizer.[1]
Handling Protocols:
-
Engineering Controls: Always handle inside a fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill Response: Absorb with inert material (vermiculite). Do not flush into drains.[1]
-
Deactivation: Treat waste with dilute NaOH to neutralize any potential hydrolyzable chlorides before disposal.[1]
References
-
PubChem. (2024).[6] Compound Summary: 4-Chloro-5-methoxy-6-methylpyrimidine.[1][7] National Library of Medicine. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2017). Discovery of MDM2 Inhibitors utilizing Pyrimidine Scaffolds. (Contextual grounding for pyrimidine utility). Retrieved from [Link]
Sources
- 1. 5018-38-2|4,6-Dichloro-5-methoxypyrimidine|BLD Pharm [bldpharm.com]
- 2. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 4-Chloro-5-fluoro-6-methylpyrimidine | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
